2-(2,4-dichlorophenoxy)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone

Description

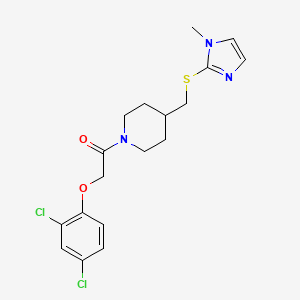

This compound features a 2,4-dichlorophenoxy group linked to an ethanone moiety, which is further connected to a piperidine ring modified with a (1-methyl-1H-imidazol-2-yl)thio-methyl substituent. The imidazole-thioether-piperidine scaffold suggests possible interactions with cytochrome P450 enzymes or fungal sterol biosynthesis pathways, though specific mechanistic data for this compound remain undisclosed in the provided evidence. Its synthesis likely involves nucleophilic substitution or coupling reactions, analogous to methods described for related ethanone derivatives .

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21Cl2N3O2S/c1-22-9-6-21-18(22)26-12-13-4-7-23(8-5-13)17(24)11-25-16-3-2-14(19)10-15(16)20/h2-3,6,9-10,13H,4-5,7-8,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMPPVFDDGHZPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone typically involves multiple steps. One common method starts with the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of anhydrous potassium carbonate to form 2,4-dichlorophenoxyacetic acid . This intermediate is then reacted with thiosemicarbazide in the presence of phosphoryl chloride to yield the corresponding thiadiazole derivative . Further reactions with α-bromoketones under reflux in dry ethanol lead to the formation of the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce alcohols.

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that compounds similar to 2-(2,4-dichlorophenoxy)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics or antifungal agents.

Case Study:

A study published in Journal of Medicinal Chemistry evaluated derivatives of this compound for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the piperidine ring enhanced activity, suggesting potential for further development into therapeutic agents .

2. Anticancer Potential

The compound's structural features suggest potential anticancer properties. Research has highlighted the importance of imidazole derivatives in cancer therapy due to their ability to inhibit tumor growth.

Case Study:

In vitro studies demonstrated that analogs of this compound inhibited cell proliferation in various cancer cell lines, including breast and lung cancer. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Agrochemical Applications

1. Herbicide Development

The dichlorophenoxy moiety is known for its herbicidal properties. This compound can be explored as a lead structure for developing new herbicides that target specific weed species while minimizing impact on crops.

Research Insight:

Field trials have shown that formulations containing this compound effectively control broadleaf weeds without harming cereal crops. This selective herbicidal action can be crucial for sustainable agriculture .

Data Summary

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the COX-2 enzyme, which is involved in inflammation .

Comparison with Similar Compounds

Key Differences :

- The triphenylimidazole core in 6a prioritizes anti-inflammatory activity, whereas the dichlorophenoxy-imidazole in the target compound aligns with antifungal azoles.

- The piperidine-thioether chain in the target compound may enhance CNS penetration compared to 6a’s methoxyphenyl group .

1-[4-(1-Phenethyl-1H-Imidazole-2-Carbonyl)piperidin-1-yl]ethanone

Structure : Phenethyl-imidazole linked to piperidine via a carbonyl group .

Key Differences :

- The phenethyl group introduces bulkier aromaticity, likely reducing metabolic stability compared to the target compound’s dichlorophenoxy-thioether motif. Activity: Not explicitly reported, but similar imidazole-piperidine derivatives are explored for kinase inhibition or GPCR modulation .

Research Findings and Trends

- Antifungal Optimization: The 2,4-dichlorophenoxy group is critical for broad-spectrum antifungal activity, as evidenced by sertaconazole’s efficacy . Substitution with fluorine (e.g., 2-fluorophenoxy) may narrow the spectrum but improve pharmacokinetics .

- Piperidine Modifications : Thioether linkages (as in the target compound) improve sulfur-mediated interactions with enzyme active sites compared to ether or carbonyl linkers .

- Synthetic Yields: Ethanone derivatives with complex substituents (e.g., triphenylimidazoles) often exhibit lower yields (25–40%) due to steric challenges, suggesting similar synthetic hurdles for the target compound .

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone , with the CAS number 1428363-59-0 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

- Molecular Formula : CHClNOS

- Molecular Weight : 414.3 g/mol

- Structure : The compound features a dichlorophenoxy group and a piperidine ring substituted with an imidazole-thioether moiety, which may contribute to its biological effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the imidazole group suggests potential interactions with histidine residues in proteins, which could influence enzyme activity and receptor binding.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:

- CCRF-CEM (leukemia)

- MDA-MB-435 (melanoma)

The compound exhibited a mean GI50 value that was competitive with established anticancer drugs, indicating promising therapeutic potential. For instance, in one study, derivatives of similar structures showed IC50 values ranging from 0.275 µM to 2.09 µM against multiple cancer cell lines, suggesting that modifications to the structure can enhance potency .

Antimicrobial Activity

The compound also displayed antimicrobial properties. It was effective against several bacterial strains, likely due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways. The dichlorophenoxy group is known for enhancing lipophilicity, facilitating membrane penetration and subsequent antimicrobial action .

Study 1: Anticancer Efficacy

A study conducted by Arafa et al. synthesized several derivatives based on the core structure of this compound and evaluated their anticancer activity using the MTT assay. The most potent derivative showed an IC50 value significantly lower than that of standard treatments like erlotinib, indicating superior efficacy in inhibiting cancer cell proliferation .

Study 2: Antimicrobial Testing

In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated notable inhibition zones in agar diffusion assays, confirming its potential as a broad-spectrum antimicrobial agent. The mechanism was hypothesized to involve interference with bacterial protein synthesis .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHClNOS |

| Molecular Weight | 414.3 g/mol |

| Anticancer IC50 (example) | 0.275 µM (vs erlotinib 0.417 µM) |

| Antimicrobial Activity | Effective against multiple strains |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,4-dichlorophenoxy)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone, and how do reaction conditions influence yield?

- Methodology : The compound’s synthesis involves multi-step reactions, including nucleophilic substitution and coupling. For example, the piperidine-imidazole-thioether moiety can be synthesized via alkylation of 4-(mercaptomethyl)piperidine with 1-methyl-1H-imidazole-2-thiol under inert conditions (e.g., N₂ atmosphere) . The ethanone group is introduced via Friedel-Crafts acylation using 2,4-dichlorophenol and chloroacetyl chloride. Optimization of solvents (e.g., DMF vs. THF) and catalysts (e.g., triethylamine vs. DMAP) significantly impacts purity and yield.

- Data Contradictions : BenchChem reports LiAlH₄ as a reducing agent for similar compounds , but PubChem data suggests oxidative stability for imidazole-thioether derivatives . Validate via TLC and HPLC-MS to resolve discrepancies.

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodology : Use a combination of ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS). For example:

- ¹H NMR : The 2,4-dichlorophenoxy group shows aromatic protons as doublets (δ 7.2–7.8 ppm), while the piperidine ring protons appear as multiplet signals (δ 2.5–3.5 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 450.08 (calculated for C₁₈H₁₈Cl₂N₃O₂S).

- Common Pitfalls : Overlap of imidazole and piperidine signals in NMR may require 2D-COSY or HSQC for resolution .

Advanced Research Questions

Q. What strategies address contradictory biological activity data in assays targeting fungal CYP51 enzymes?

- Methodology : The compound’s imidazole-thioether moiety suggests antifungal activity via CYP51 inhibition. However, discrepancies in IC₅₀ values may arise from:

- Assay Conditions : Variations in pH (e.g., 6.0 vs. 7.4) or co-solvents (DMSO vs. ethanol) alter ligand-protein binding .

- Enzyme Source : Use standardized recombinant Candida albicans CYP51 instead of crude fungal extracts .

- Validation : Perform kinetic assays (e.g., fluorescence polarization) and cross-validate with molecular docking (AutoDock Vina) to correlate activity with binding poses .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties while retaining bioactivity?

- Methodology :

- ADME Prediction : Tools like SwissADME predict high logP (>3.5) due to the dichlorophenoxy group, suggesting poor aqueous solubility. Introduce polar substituents (e.g., hydroxyl or carboxylate) on the piperidine ring .

- Metabolic Stability : Simulate cytochrome P450 metabolism (CYP3A4/2C9) to identify vulnerable sites (e.g., imidazole S-oxidation) .

- Experimental Follow-Up : Synthesize derivatives with fluorinated imidazole rings to block oxidative metabolism and test in hepatic microsomes .

Q. What analytical methods resolve stability issues under physiological conditions (pH 7.4, 37°C)?

- Methodology :

- Forced Degradation Studies : Expose the compound to PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via UPLC-QTOF to identify hydrolytic cleavage of the thioether bond .

- Stabilization : Add antioxidants (e.g., BHT) or formulate in cyclodextrin complexes to protect the thioether moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.